(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one
Description
The compound (2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one is a spirocyclic molecule featuring a fused indene-oxolane system. Its stereochemistry (2S,3aS,4S,7aR) and substituents—methyl groups at positions 3a and 4, and a methylidene group at the 4' position—dictate its conformational rigidity and reactivity.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2S,3aR,7S,7aS)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14-,15-/m0/s1 |
InChI Key |
OVXAYHNZXBOVPV-FDEJFUCISA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@]1(C[C@@]3(C2)C(=C)COC3=O)C |
Canonical SMILES |
CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions to form the spirocyclic core, followed by functional group modifications to achieve the desired structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the spirocyclic ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
- Antidiabetic Activity :
- Recent studies have highlighted the potential of chiral compounds like (2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one to exhibit antidiabetic properties. Research indicates that such compounds can interact with key enzymes involved in glucose metabolism, showing promising results in vitro against targets like α-glucosidase and α-amylase .
- Anticancer Properties :
- The compound's structural features may allow it to bind effectively to certain proteins involved in cancer progression. In silico studies have suggested that similar spirocyclic compounds can inhibit cancer cell proliferation by targeting specific pathways . Further experimental validation is required to establish the efficacy of this compound specifically.
Industrial Applications
- Pharmaceutical Industry :
- The unique properties of this compound make it a candidate for drug development. Its stereochemistry may enhance binding affinity to biological targets compared to non-chiral counterparts.
- Agricultural Chemistry :
- There is potential for applications in agrochemicals where such compounds could serve as bioactive agents against pests or diseases due to their biological activity.
Case Studies
Mechanism of Action
The mechanism by which (2S,3aS,4S,7aR)-3a,4-dimethyl-4’-methylidene-octahydrospiro[indene-2,3’-oxolan]-2’-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets in specific ways, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include spirocyclic indene derivatives, diterpenes, and HIV protease inhibitors. A comparative analysis is summarized below:
Stereochemical and Functional Group Variations
- Methylidene vs. Hydroxyl/Dione Groups: The target compound’s methylidene group (C15H20O3) contrasts with the hydroxyl and dione moieties in the C15H20O4 analogue .
- Spiro vs. Fused Ring Systems : Compounds like (-)-22 () lack the spiro-oxolane ring but share octahydroindene frameworks. The spiro architecture in the target compound may enhance conformational stability compared to linear diterpenes .
- Pharmacological Moieties : Carbamate and sulfonamide groups in HIV inhibitors () introduce hydrogen-bonding sites critical for protease binding, a feature absent in the target compound .
Biological Activity
The compound (2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one is a complex organic molecule that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its chemical structure, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 218.34 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities. The specific mechanisms through which this compound exerts its effects may involve:
- Antioxidant Activity : Compounds similar to this structure have been reported to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary findings indicate potential efficacy against various microbial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives. Here are some notable findings:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic strategies for constructing the spiro[indene-2,3'-oxolan] core of this compound?
The spirocyclic core can be synthesized via high-pressure Diels-Alder reactions using reactive dienophiles like methyl 2,3-dimethyl-5-oxocyclopent-1-ene-1-carboxylate, which cyclize under 13–15 kBar pressure to form the indene-oxolane scaffold. Post-cyclization hydrolysis and functionalization steps (e.g., carbonate activation, Boc deprotection) are critical for introducing substituents . Alternatively, chemo-enzymatic approaches leveraging glycol protection and enzymatic resolution (e.g., triethyl orthoformate with p-toluenesulfonic acid) can stereoselectively generate intermediates like 3-((1R,3aS,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-4-yl)-N-methoxy-N-methylpropanamide .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguities, as demonstrated for structurally similar spiro compounds (e.g., methyl 2,3,3a,7a-tetrahydro-3,3a-dimethyl-1,5(4H)-dioxoindene-7a-carboxylate) . Complementary methods include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral chromatography to validate enantiomeric purity. For example, ^13C NMR chemical shifts of quaternary carbons (e.g., spiro junction at C2) are sensitive to stereochemistry .
Q. What analytical techniques are suitable for characterizing intermediates during synthesis?
- High-resolution mass spectrometry (HRMS) and FT-IR for molecular formula verification.
- Multinuclear NMR (^1H, ^13C, DEPT-135) to track regioselectivity and stereochemical outcomes.
- Silica gel column chromatography and HPLC for purification of intermediates, with yields ≥64% reported for similar compounds .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound's reactivity or biological targets?
Density functional theory (DFT) calculations can optimize transition states for key reactions (e.g., Diels-Alder cycloadditions), while molecular docking against protein databases (e.g., HIV-1 protease) may predict bioactivity. For example, spiro-oxolane derivatives have shown affinity for viral proteases via ligand-receptor interactions . Machine learning tools (e.g., QSAR models) can further prioritize synthetic targets by correlating structural motifs with activity .
Q. What strategies resolve contradictions in stereochemical outcomes during spiro ring formation?
Discrepancies in stereochemistry (e.g., undesired epimers) often arise from competing reaction pathways. Kinetic vs. thermodynamic control can be modulated by temperature and solvent polarity. For example, lithium enolate-mediated Michael additions at low temperatures favor specific diastereomers, while high-pressure conditions stabilize alternative pathways . Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated acyl transfer) may enhance stereoselectivity .
Q. How can high-throughput screening (HTS) optimize reaction conditions for scale-up?
Design of Experiments (DoE) frameworks, such as full factorial designs, systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratios). For α-aminophosphonate synthesis, DoE improved yields by identifying optimal reagent stoichiometry and reaction time . Applying this to spiro compound synthesis could minimize side reactions (e.g., epimerization) and streamline scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
